
3-Iodo-2-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3IO It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the third position and a trifluoromethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-(trifluoromethyl)benzaldehyde typically involves the iodination of 2-(trifluoromethyl)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: 3-Iodo-2-(trifluoromethyl)benzoic acid.
Reduction: 3-Iodo-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Iodo-2-(trifluoromethyl)benzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Iodo-2-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. The iodine atom can participate in halogen bonding, further influencing the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
- 2-Iodo-3-(trifluoromethyl)benzaldehyde
- 4-Iodo-3-(trifluoromethyl)benzaldehyde
- 3-Iodo-5-(trifluoromethyl)benzaldehyde
Comparison: Compared to its analogs, 3-Iodo-2-(trifluoromethyl)benzaldehyde exhibits unique reactivity due to the specific positioning of the iodine and trifluoromethyl groups. This positioning affects the compound’s electronic properties and steric hindrance, making it a valuable intermediate in selective organic transformations .
Properties
Molecular Formula |
C8H4F3IO |
|---|---|
Molecular Weight |
300.02 g/mol |
IUPAC Name |
3-iodo-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)7-5(4-13)2-1-3-6(7)12/h1-4H |
InChI Key |
DPJQRCYVQPDOQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



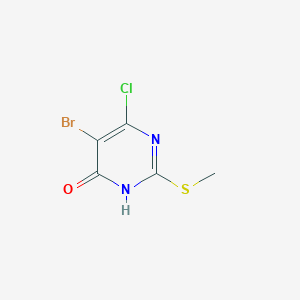

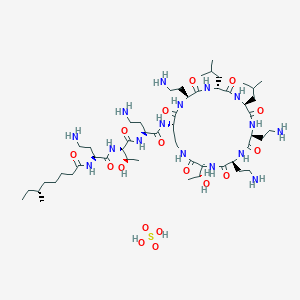
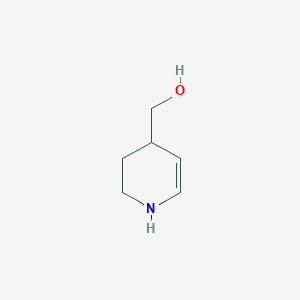
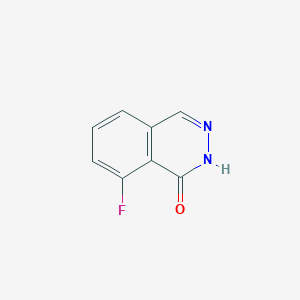
![(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13003342.png)
![tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003345.png)
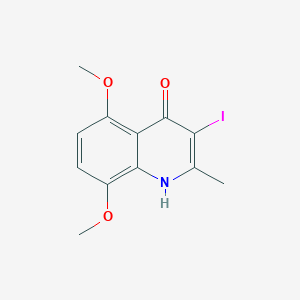
![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)
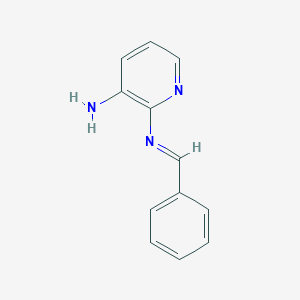
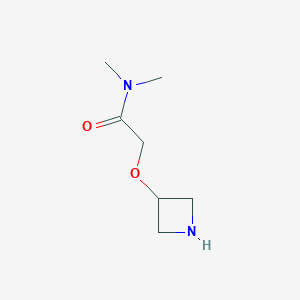
![t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate](/img/structure/B13003366.png)

